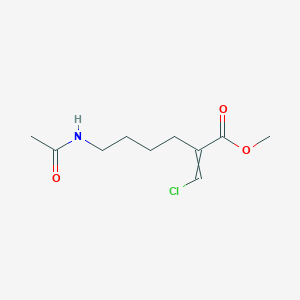
Methyl 6-acetamido-2-(chloromethylidene)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-acetamido-2-(chloromethylidene)hexanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a complex structure with functional groups that make it interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-acetamido-2-(chloromethylidene)hexanoate typically involves the esterification of a carboxylic acid with an alcohol. The specific synthetic route may include the following steps:
Formation of the Carboxylic Acid Derivative: The starting material, a carboxylic acid, is reacted with an alcohol in the presence of an acid catalyst to form the ester.
Introduction of the Acetamido Group: The acetamido group is introduced through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.
Chloromethylidene Group Addition: The chloromethylidene group is added via a halogenation reaction, where a halogenating agent such as thionyl chloride or phosphorus trichloride is used.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-acetamido-2-(chloromethylidene)hexanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as sodium borohydride or lithium aluminum hydride, are commonly used.
Major Products
Substitution Reactions: Products depend on the nucleophile used; for example, replacing chlorine with an amine yields an amide.
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: Results in various oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 6-acetamido-2-(chloromethylidene)hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 6-acetamido-2-(chloromethylidene)hexanoate involves its interaction with molecular targets through its functional groups. The chloromethylidene group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. The acetamido group may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-2-(chloromethylidene)hexanoate: Similar structure but with an amino group instead of an acetamido group.
Ethyl 6-acetamido-2-(chloromethylidene)hexanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 6-acetamido-2-(bromomethylidene)hexanoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Methyl 6-acetamido-2-(chloromethylidene)hexanoate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the acetamido and chloromethylidene groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Properties
CAS No. |
61645-46-3 |
|---|---|
Molecular Formula |
C10H16ClNO3 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
methyl 6-acetamido-2-(chloromethylidene)hexanoate |
InChI |
InChI=1S/C10H16ClNO3/c1-8(13)12-6-4-3-5-9(7-11)10(14)15-2/h7H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
QKMUVGGSSPJHOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCC(=CCl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















